4-ethyl-1,2-thiazole-5-carboxylic acid
CAS No.: 2301183-84-4
Cat. No.: VC11507464
Molecular Formula: C6H7NO2S
Molecular Weight: 157.19 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2301183-84-4 |
|---|---|
| Molecular Formula | C6H7NO2S |
| Molecular Weight | 157.19 g/mol |
| IUPAC Name | 4-ethyl-1,2-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C6H7NO2S/c1-2-4-3-7-10-5(4)6(8)9/h3H,2H2,1H3,(H,8,9) |
| Standard InChI Key | ALSSAWIQGJJOLM-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(SN=C1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
4-Ethyl-1,2-thiazole-5-carboxylic acid belongs to the 1,2-thiazole subclass, distinguished by the arrangement of sulfur at position 1 and nitrogen at position 2 within the heterocyclic ring. The molecular formula is C₆H₇NO₂S, with a molecular weight of 157.19 g/mol (inferred from analogous 1,3-thiazole structures). Key structural features include:
-
Thiazole Core: A five-membered aromatic ring with delocalized π-electrons, contributing to stability and reactivity.
-
Ethyl Substituent: Positioned at C4, this group enhances lipophilicity, influencing membrane permeability in biological systems.
-
Carboxylic Acid: At C5, this functional group enables hydrogen bonding and salt formation, critical for interactions with biological targets.
Comparative analysis with its 1,3-thiazole isomer (CAS 126889-07-4) reveals distinct electronic profiles due to differing sulfur-nitrogen orientations. For instance, the 1,2-thiazole variant exhibits altered dipole moments and resonance stabilization, which may impact reactivity in substitution reactions.
Synthesis and Manufacturing Strategies
Cyclization Approaches
A common route to thiazole derivatives involves cyclization of α-haloketones with thioureas or thioamides. For 4-ethyl-1,2-thiazole-5-carboxylic acid, a plausible pathway includes:
-
Formation of β-Ethoxyacrylamide: Reacting ethyl isocyanoacetate with α-oxodithioesters in the presence of a base like DBU.
-
Bromination and Ring Closure: Chemoselective α-bromination of β-ethoxyacrylamide followed by treatment with thiourea under heated conditions to form the thiazole core .
This method, adapted from dasatinib synthesis , avoids organometallic intermediates and achieves yields exceeding 90% under optimized conditions.
Industrial-Scale Production
For commercial applications, continuous flow reactors are employed to enhance efficiency. Key parameters include:
-
Temperature Control: Maintained at 80–100°C to prevent side reactions.
-
Catalyst Optimization: DBU or similar bases ensure rapid deprotonation and cyclization.
Comparative Analysis with Structural Analogues
The 1,2-thiazole isomer’s unique sulfur-nitrogen alignment may confer superior metabolic stability compared to 1,3 counterparts, a hypothesis warranting further validation.
Industrial and Research Applications
Pharmaceutical Development
-
Drug Precursors: Serves as a scaffold for kinase inhibitors (e.g., dasatinib analogues) .
-
Prodrug Design: Carboxylic acid group enables esterification for improved bioavailability.
Agrochemical Innovations
Thiazole derivatives are explored as fungicides and herbicides. The ethyl group’s lipophilicity enhances penetration through plant cuticles, potentiating foliar applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume